

The Aqueous Solubility of Adinazolam Mesylate: A Technical Guide

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Compound of Interest

Compound Name: Adinazolam

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the aqueous solubility of **adinazolam** mesylate. It is designed to be a core resource for researchers, scientists, and professionals involved in drug development, offering detailed data, experimental protocols, and visualizations to support further research and formulation activities.

Core Concepts: Solubility of Adinazolam and its Mesylate Salt

Adinazolam is a triazolobenzodiazepine that is practically insoluble in water in its free base form. To enhance its aqueous solubility for potential pharmaceutical applications, it is converted to its mesylate salt, **adinazolam** mesylate. This salt form demonstrates significantly improved solubility in aqueous solutions.

Quantitative Solubility Data

The following tables summarize the available quantitative data on the solubility of **adinazolam** and its mesylate salt.

Table 1: Aqueous Solubility of **Adinazolam** and **Adinazolam** Mesylate

Compound	Form	Aqueous Solubility	Reference
Adinazolam	Free Base	Insoluble	[1]
Adinazolam Mesylate	Salt	> 100 mg/mL	[1]

Table 2: Physicochemical Properties Influencing Solubility

Property	Value	Significance	Reference
pKa (dimethylamine)	6.30	The dimethylamine group will be protonated at physiological pH, which can influence solubility.	[2]
pKa (diazepine nitrogen)	5.09	The nitrogen at position 4 of the diazepine ring is protonated at pH levels below physiological pH.	[2]

Table 3: pH-Dependent Solubility Profile of **Adinazolam** Mesylate (Qualitative)

While specific experimental data for a full pH-solubility profile is not readily available in the cited literature, the pKa values of **adinazolam** suggest a pH-dependent solubility. The solubility is expected to be highest in acidic conditions where the molecule is fully protonated and may decrease as the pH increases towards and beyond the pKa values, where the less soluble free base may begin to precipitate. A study on the pH-dependent structural changes of **adinazolam** mesylate in aqueous solution using NMR spectroscopy has been conducted, which determined pKa values for imine hydrolysis and the side chain amine[3].

pH Range	Expected Solubility	Rationale
Acidic (pH < 5)	High	Both the dimethylamine and the diazepine nitrogen are protonated, increasing interaction with water.
Near Neutral (pH 5 - 7)	Moderate to High	The dimethylamine group remains largely protonated, maintaining good solubility. The diazepine nitrogen becomes less protonated.
Basic (pH > 7)	Decreasing	As the pH increases, the proportion of the protonated species decreases, which may lead to a reduction in solubility.

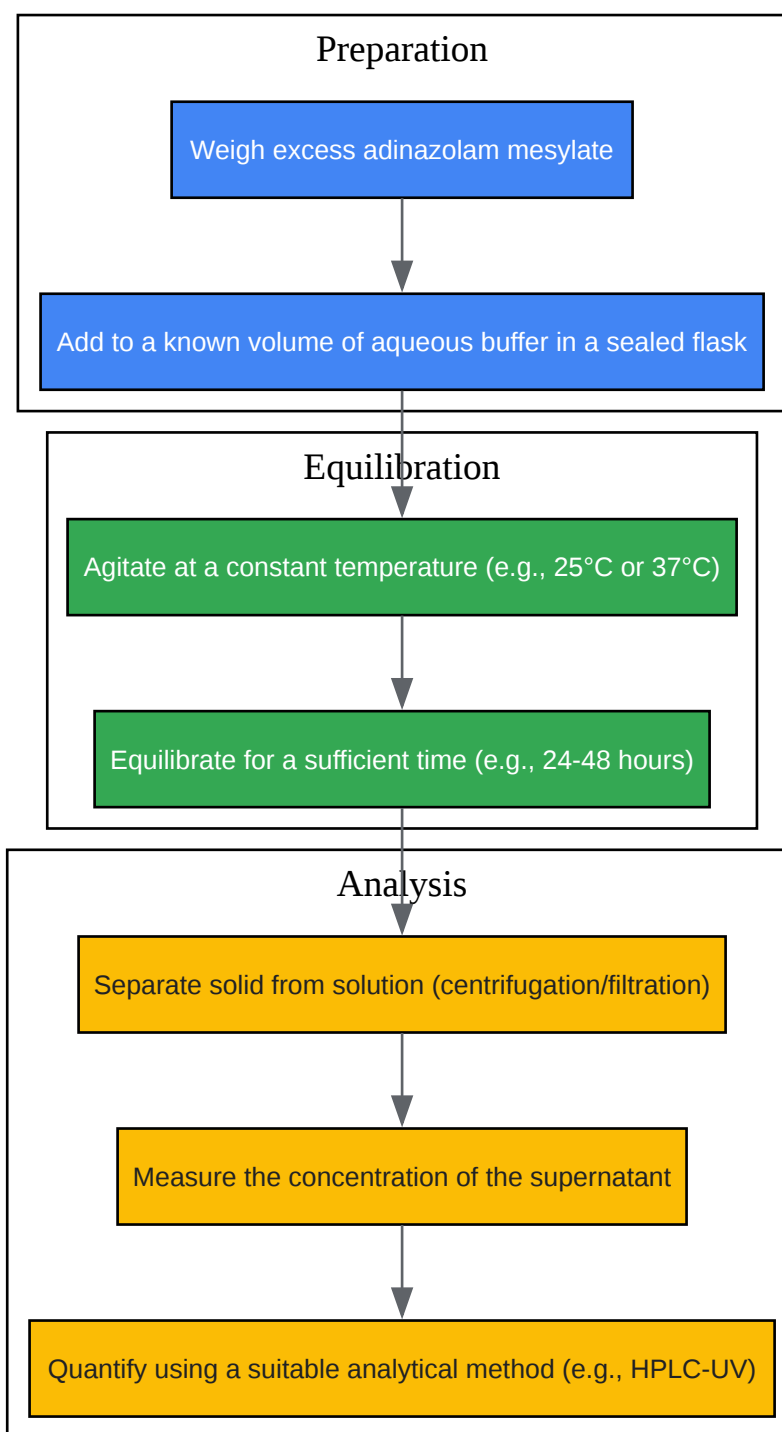
Experimental Protocols

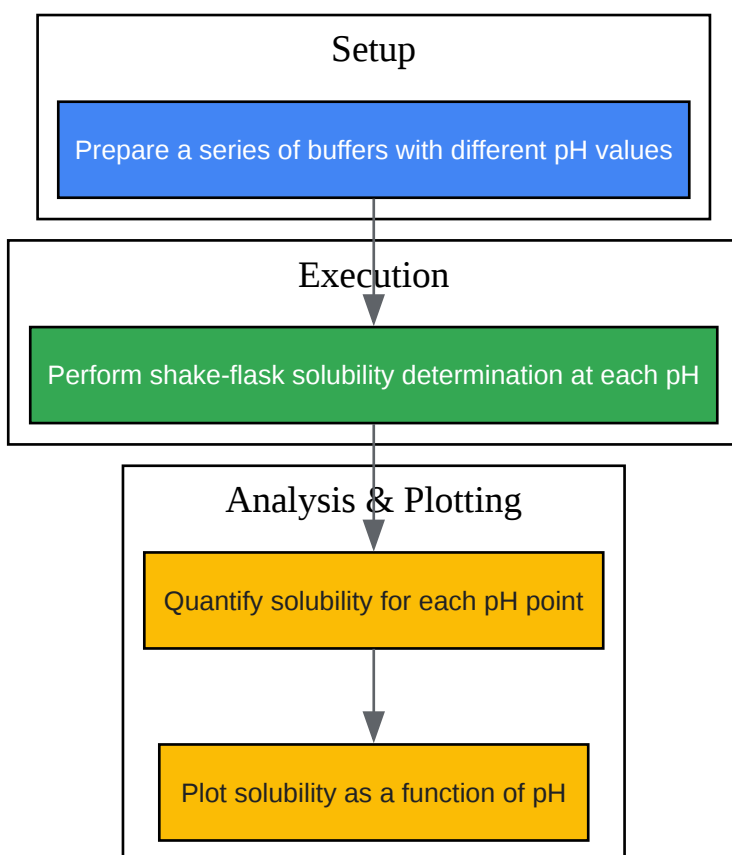
Detailed methodologies for determining the aqueous solubility of pharmaceutical compounds like **adinazolam** mesylate are crucial for reproducible research. The following are standard experimental protocols.

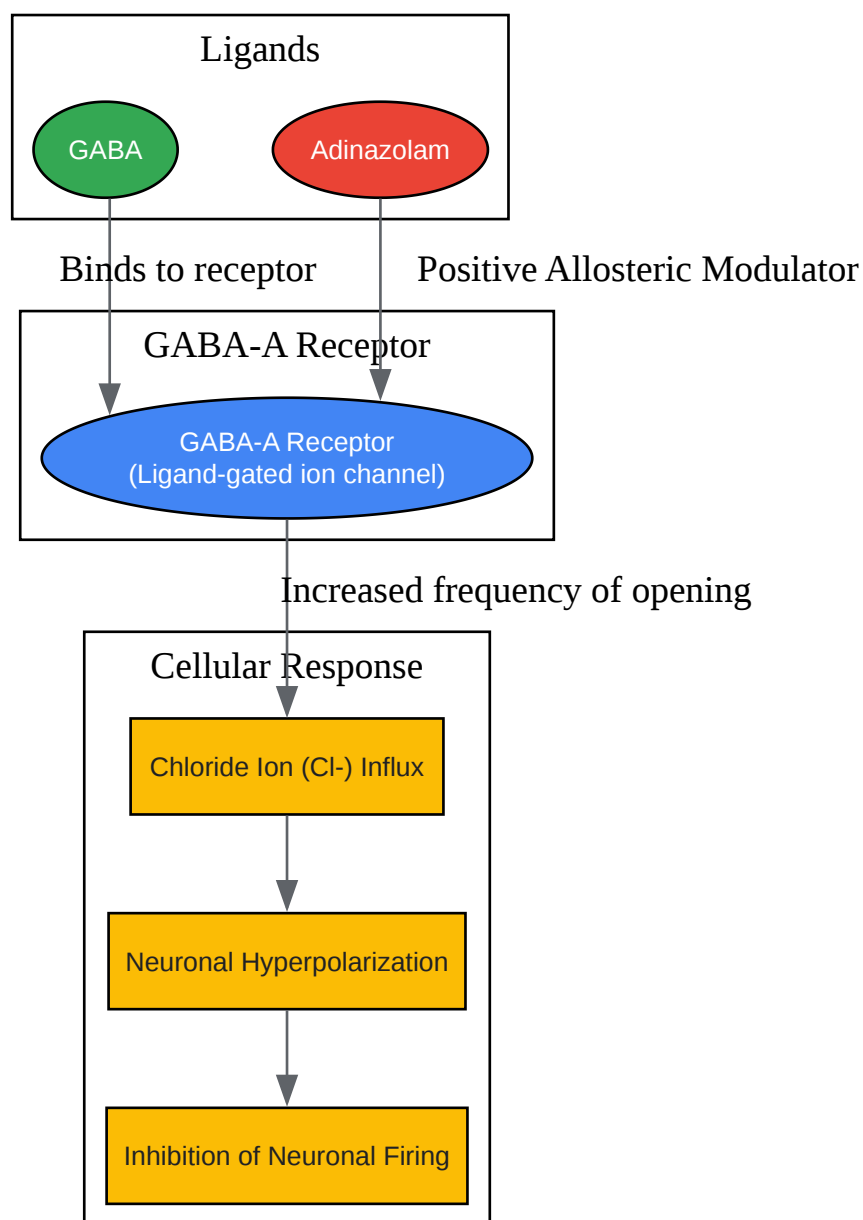
Thermodynamic Aqueous Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility of a compound in an aqueous medium.

Experimental Workflow: Shake-Flask Solubility Determination







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References

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